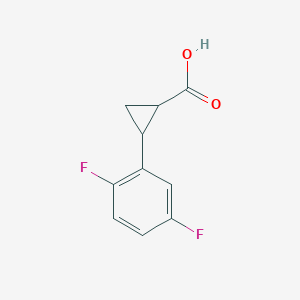

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZJYHGCTGBDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619025 | |

| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157698-34-4 | |

| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. While specific literature on this isomer is sparse, its structural analogs, such as (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, are recognized as crucial intermediates in the synthesis of potent pharmaceutical agents like Ticagrelor, a P2Y12 receptor antagonist used for preventing thrombotic events.[1][2][3][4] The introduction of fluorine atoms into the phenyl ring and the rigid cyclopropane scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

A comprehensive understanding of the physicochemical properties of this molecule is paramount for its effective use in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling, formulation, and scalability in synthetic processes. This guide provides a senior-level perspective on the core physicochemical attributes of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, focusing not just on the data but on the robust experimental methodologies required to ascertain them.

Chemical Identity and Structure

Precise identification is the foundation of all subsequent analysis. The molecule is defined by the following identifiers:

-

Chemical Name: 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

-

CAS Number: 1157698-34-4[5]

-

Molecular Formula: C₁₀H₈F₂O₂[5]

-

Molecular Weight: 198.17 g/mol [5]

Structure:

The structure features a cyclopropane ring, a rigid three-membered carbocycle, attached to a 2,5-difluorinated phenyl group and a carboxylic acid moiety. This combination imparts a unique conformational rigidity and electronic profile.

Core Physicochemical Properties: A Data-Driven Overview

Quantitative data provides the framework for understanding a compound's behavior. While experimental data for the 2,5-difluoro isomer is not widely published, we can infer expected ranges from its close structural analogs. The following table summarizes key properties and predicted values based on related compounds.

| Property | Value / Predicted Range | Source / Analog | Significance in Drug Development |

| Physical Form | Solid | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid[6] | Impacts handling, dissolution rate, and formulation (e.g., tablet vs. solution). |

| Boiling Point | ~308 °C | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid[7][8] | Indicates low volatility; relevant for purification methods like distillation under high vacuum. |

| pKa | ~4.5 | Predicted for (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid[6] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Aqueous Solubility | Very Low (~0.17 g/L) | Calculated for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid[9] | A critical parameter for bioavailability; low solubility often requires formulation strategies for enhancement. |

| Solvent Solubility | Slightly Soluble | Predicted for an isomer in Chloroform, DMSO, Methanol[6] | Essential for selecting appropriate solvents for synthesis, purification, and analytical method development. |

Experimental Methodologies: The Scientist's Approach

The true value of physicochemical data lies in the integrity of the methods used to obtain it. Here, we detail the standard, self-validating protocols for determining the most critical parameters for this compound.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Causality: The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This equilibrium dictates its behavior in biological systems. Potentiometric titration is the gold-standard method as it directly measures the change in pH upon addition of a titrant, allowing for a precise determination of the inflection point corresponding to the pKa.

Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to overcome low aqueous solubility. Record the total volume.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Introduce the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.01 M NaOH).

-

Titration Execution: Add the NaOH solution in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).

Caption: Workflow for pKa determination via potentiometric titration.

Assessment of Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Q6A)

Causality: Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature. It is a critical, formulation-independent parameter. The shake-flask method is the benchmark for its determination because it ensures that the system reaches equilibrium, providing a definitive value.

Protocol:

-

Solvent Preparation: Prepare buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess the impact of ionization on solubility.

-

Sample Addition: Add an excess amount of solid 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved compound.

-

Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

Validation: The presence of remaining solid in the vial after the experiment validates that the initial amount was in excess and the measured concentration represents the true solubility.

Caption: Shake-flask method for thermodynamic solubility determination.

Safety and Handling

Based on data for this and related compounds, appropriate precautions are necessary.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (room temperature or 2-8 °C).[5][6]

Conclusion

While 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is not as extensively characterized as some of its isomers, its physicochemical properties can be reliably predicted and, more importantly, experimentally determined through robust, validated methodologies. Its expected low aqueous solubility and acidic pKa are defining features that must be addressed in any drug development program. The protocols outlined in this guide for determining pKa and solubility provide a clear, scientifically-grounded framework for generating the high-quality data necessary to advance research and development efforts involving this and similar fluorinated cyclopropyl scaffolds.

References

- WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

-

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g. Carl ROTH. [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

-

Multi-active method for the analysis of active substances in formulated products. CIPAC. [Link]

Sources

- 1. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | 220352-36-3 [chemicalbook.com]

- 5. 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid | 1157698-34-4 [amp.chemicalbook.com]

- 6. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid CAS#: 220352-36-3 [m.chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g, CAS No. 220352-36-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 9. CAS # 220352-36-3, (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid - chemBlink [chemblink.com]

- 10. cipac.org [cipac.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

This guide provides a comprehensive technical framework for elucidating the molecular structure and conformational landscape of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. While specific experimental data for this precise molecule is not extensively available in public-domain literature, this document serves as a robust methodological treatise for researchers, scientists, and drug development professionals. By leveraging established principles of structural biology and extrapolating from data on analogous compounds, we present a complete workflow for characterization, from theoretical principles to experimental validation and computational modeling.

Introduction: The Significance of Structural Elucidation

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. Molecules within this class are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of therapeutic agents. The rigid, three-dimensional nature of the cyclopropane ring, combined with the electronic influence of the difluorophenyl group, imparts unique physicochemical properties that can be exploited in drug design. A thorough understanding of the molecule's three-dimensional structure, including its preferred conformations and the energetic barriers to rotation, is paramount for predicting its interactions with biological targets and for rational drug design.

This guide will detail an integrated approach, combining experimental techniques like single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with the predictive power of computational chemistry, to achieve a comprehensive structural and conformational profile.

Molecular Structure and Stereoisomerism

The molecular structure of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid comprises three key functional components:

-

A 2,5-Difluorophenyl Group: An aromatic ring with two fluorine substituents, which influence the molecule's electronic distribution and steric profile.

-

A Cyclopropane Ring: A strained, three-membered carbocycle that provides a rigid scaffold.

-

A Carboxylic Acid Moiety: A functional group capable of acting as a hydrogen bond donor and acceptor.

The substitution pattern on the cyclopropane ring gives rise to stereoisomerism. The relative positions of the phenyl group and the carboxylic acid group can be either cis or trans. Each of these diastereomers can exist as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis). The synthesis of related active pharmaceutical ingredients often targets a specific stereoisomer, making stereochemical control and characterization critical. For the purpose of this guide, we will focus on the analysis of a single, defined stereoisomer, typically the trans isomer, which is a common precursor in drug synthesis pathways.[1][2][3]

Conformational Analysis: Theoretical Underpinnings

The conformation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is primarily determined by rotation around two key single bonds:

-

The C(ring)-C(phenyl) bond: Rotation around this bond dictates the orientation of the difluorophenyl ring relative to the cyclopropane ring. The two principal conformations are the "bisected" and "perpendicular" arrangements. The bisected conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring, is often favored as it minimizes steric clash between the ortho-substituent on the phenyl ring and the protons on the cyclopropane ring.

-

The C(ring)-C(carboxyl) bond: Rotation around this bond determines the orientation of the carboxylic acid group. This rotation is influenced by potential intramolecular hydrogen bonding between the carboxylic acid proton and one of the fluorine atoms on the phenyl ring, as well as by steric and electronic interactions.

The interplay of steric hindrance, dipole-dipole interactions (from the C-F and C=O bonds), and potential intramolecular hydrogen bonding will ultimately determine the lowest energy (most populated) conformation in both the solid state and in solution.

Experimental Determination of Structure and Conformation

A dual approach of X-ray crystallography for solid-state structure and NMR spectroscopy for solution-state conformation is the gold standard for a comprehensive understanding.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.[4][5]

-

Crystal Growth: High-quality single crystals are essential. Slow evaporation from a saturated solution is a common method.

-

Dissolve the 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid sample in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar anti-solvent like hexane).

-

Allow the solvent to evaporate slowly at a constant temperature. The container may be covered with a perforated film to control the rate of evaporation.

-

Carefully select a well-formed crystal (typically 0.1-0.5 mm) with sharp edges for mounting.[6]

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Collect a series of diffraction images as the crystal is rotated.[6]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build and refine the molecular model against the experimental data.

-

Caption: Workflow for determining molecular structure via X-ray crystallography.

The following table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment. Values are hypothetical but representative for a small organic molecule.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c dimensions and α, β, γ angles |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Bond Lengths (Å) | Precise measurements for all bonds (e.g., C-C, C-O, C-F) |

| Bond Angles (°) | Precise measurements for all angles (e.g., C-C-C) |

| Torsion Angles (°) | Defines the conformation of the molecule in the crystal |

| R-factor | Value indicating the quality of the fit (typically < 0.05) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure and conformation of molecules in solution.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a 5 mm NMR tube.

-

-

1D NMR (¹H and ¹³C):

-

Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (10-12 ppm).[7]

-

Acquire a ¹³C NMR spectrum to identify all unique carbon atoms. The carbonyl carbon will be significantly downfield (160-180 ppm).[7]

-

-

2D NMR (COSY and NOESY/ROESY):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks, confirming the connectivity within the cyclopropane and phenyl rings.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. Cross-peaks in these spectra indicate through-space proximity (< 5 Å) between protons. This is crucial for determining the relative orientation of the phenyl ring and the carboxylic acid group. For example, a NOE between a proton on the phenyl ring and a proton on the cyclopropane ring would define the conformational preference around the C(ring)-C(phenyl) bond.[8]

-

Caption: Workflow for determining solution-state conformation using NMR.

Computational Chemistry: A Predictive and Complementary Tool

Computational modeling, particularly using methods like Density Functional Theory (DFT), can predict the relative stabilities of different conformers and the energy barriers for interconversion.

-

Initial Structure Generation: Build the 3D structure of the molecule.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (C(phenyl)-C(ring) and C(ring)-C(carboxyl)).

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each identified low-energy conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Energy Analysis: Compare the relative energies of the optimized conformers to identify the global minimum and other low-lying conformers. The Boltzmann distribution can be used to estimate their relative populations at a given temperature.

-

Comparison with Experimental Data: Compare the computationally predicted lowest-energy structure with the solid-state structure from X-ray crystallography and the solution-state conformation inferred from NMR NOE data.

Caption: Workflow for computational conformational analysis.

Conclusion: An Integrated Strategy for Structural Elucidation

A definitive understanding of the molecular structure and conformation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid requires a multi-faceted approach. While X-ray crystallography provides an exact snapshot of the molecule in the solid state, NMR spectroscopy reveals its dynamic nature and preferred conformation in solution. Computational chemistry serves as a powerful predictive tool that complements and helps rationalize the experimental findings. By integrating these three pillars of structural analysis, researchers can build a comprehensive and validated model of the molecule, providing the foundational knowledge necessary for its application in drug discovery and development.

References

- Google Patents. (n.d.). WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

- Google Patents. (n.d.). WO 2013/144295 A1.

-

San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. csrc.sdsu.edu [csrc.sdsu.edu]

A Technical Guide to the Spectral Analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the spectral data for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete public spectral dataset for this specific compound, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles. This approach offers a robust framework for researchers to anticipate and interpret the spectral characteristics of this and related molecules. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical applicability.

Introduction to 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid and Its Spectroscopic Characterization

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a fascinating molecule that combines the rigid, strained cyclopropane ring with a difluorinated aromatic system and a carboxylic acid functionality. This unique combination of structural motifs makes it a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals and advanced materials. The fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides an in-depth analysis of the expected spectral data for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, offering insights into the relationship between its structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is expected to show distinct signals for the aromatic and cyclopropyl protons. The presence of fluorine atoms will introduce additional complexity through ¹H-¹⁹F coupling.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) |

| 7.00 - 7.20 | Multiplet | 3H | Aromatic protons |

| 2.50 - 2.80 | Multiplet | 1H | Cyclopropyl proton (CH-Ar) |

| 1.80 - 2.00 | Multiplet | 1H | Cyclopropyl proton (CH-COOH) |

| 1.20 - 1.60 | Multiplet | 2H | Cyclopropyl protons (-CH₂-) |

Expert Interpretation of the Predicted ¹H NMR Spectrum

The broad singlet at approximately 12.0 ppm is characteristic of a carboxylic acid proton. The aromatic region is anticipated to be complex due to the unsymmetrical substitution pattern of the difluorophenyl ring and the coupling of the protons to the two fluorine atoms. The cyclopropyl protons will appear as a set of complex multiplets in the upfield region, a characteristic feature of strained ring systems.[1] The diastereotopic nature of the methylene protons on the cyclopropane ring will result in distinct signals.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of the ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic acid carbon (-COOH) |

| 155 - 160 (d, J ≈ 245 Hz) | Aromatic carbon (C-F) |

| 115 - 130 (m) | Aromatic carbons |

| ~25 | Cyclopropyl carbon (CH-Ar) |

| ~20 | Cyclopropyl carbon (CH-COOH) |

| ~15 | Cyclopropyl carbon (-CH₂-) |

Expert Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to appear at the downfield end of the spectrum, around 175 ppm. The aromatic carbons directly attached to fluorine will show large one-bond C-F coupling constants. The other aromatic carbons will exhibit smaller couplings. The cyclopropyl carbons are expected to resonate in the upfield region of the spectrum, which is typical for strained three-membered rings.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same sample and initial setup as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Visualization of the ¹³C NMR Experimental Workflow

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| **Wavenumber (cm⁻¹) ** | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~3000 | Medium | Cyclopropyl C-H stretch |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1580-1620 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 1100-1200 | Strong | C-F stretch (aromatic) |

| 900-950 | Medium, Broad | O-H bend (out-of-plane) |

Expert Interpretation of the Predicted IR Spectrum

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹.[3][4] This broadening is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state and in concentrated solutions.[4] The carbonyl (C=O) stretching vibration is expected to be a strong, sharp band around 1700-1725 cm⁻¹.[3] The presence of the aromatic ring will give rise to C=C stretching bands in the 1580-1620 cm⁻¹ region. The strong absorption bands between 1100 and 1200 cm⁻¹ are characteristic of the C-F stretching vibrations of the difluorophenyl group.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Data Acquisition: Lower the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the IR Spectroscopy (ATR) Workflow

Caption: Workflow for IR Spectroscopy (ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₈F₂O₂

-

Molecular Weight: 200.17 g/mol

-

Predicted m/z Peaks (ESI-):

-

[M-H]⁻: 199.04

-

-

Predicted m/z Peaks (ESI+):

-

[M+H]⁺: 201.06

-

[M+Na]⁺: 223.04

-

Expert Interpretation of the Predicted Mass Spectrum

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily detected in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule with high confidence. Fragmentation of the molecular ion could involve the loss of CO₂ from the carboxylic acid group, followed by further fragmentation of the cyclopropane and aromatic rings.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC-MS System Setup:

-

Liquid Chromatography (LC): Use a C18 column for reversed-phase chromatography. The mobile phase could be a gradient of water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Mass Spectrometry (MS): Set the mass spectrometer to acquire data in either positive or negative ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Acquisition: Inject a small volume of the sample solution into the LC-MS system. The LC will separate the components of the sample before they enter the mass spectrometer.

-

Data Processing: Analyze the resulting chromatogram and mass spectrum. Extract the mass spectrum corresponding to the chromatographic peak of the target compound.

Visualization of the LC-MS Experimental Workflow

Caption: Workflow for LC-MS Analysis.

Conclusion

The comprehensive spectral analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, as predicted in this guide, provides a valuable resource for researchers working with this compound. The expected NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for the structural verification and purity assessment of this and structurally related molecules. The interplay of the difluorophenyl ring, the cyclopropane moiety, and the carboxylic acid group results in a unique spectral fingerprint that can be confidently identified using the techniques described herein.

References

-

ResearchGate. FT-IR spectrum of FDCA. Available from: [Link].

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link].

-

PubChem. (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(propyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid. Available from: [Link].

-

CAS Common Chemistry. Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate. Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744). Available from: [Link].

-

NIST WebBook. Cyclopropanecarboxylic acid. Available from: [Link].

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Carl ROTH. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid. Available from: [Link].

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link].

-

PubMed. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Available from: [Link].

-

SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

Chemistry LibreTexts. 12.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

-

PubMed Central. Use of molecular networking to identify 2,5-diketopiperazines in chocolates as potential markers of bean variety. Available from: [Link].

-

ResearchGate. The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... Available from: [Link].

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link].

-

MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available from: [Link].

-

ResearchGate. Synthesis and Characterization of 2,5-furandicarboxylic acid-glycerol resin. Available from: [Link].

-

PubMed. LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee. Available from: [Link].

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Foreword: Navigating the Preformulation Landscape for a Novel Carboxylic Acid

In the landscape of pharmaceutical development, the journey from a promising new chemical entity (NCE) to a viable drug product is paved with rigorous scientific investigation. A critical and foundational phase of this journey is preformulation, a discipline dedicated to characterizing the intrinsic physicochemical properties of a drug substance.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals focused on understanding the solubility and stability of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. While specific experimental data for this particular molecule is not extensively published, this document will provide a robust framework for its characterization, drawing upon established principles of pharmaceutical science and analogous compounds. The protocols and methodologies detailed herein are designed to be self-validating systems, ensuring the generation of reliable data crucial for informed decision-making in formulation development, analytical method development, and establishing appropriate storage conditions.

Part 1: Physicochemical Characterization: The Cornerstone of Rational Drug Development

The inherent properties of a drug molecule dictate its behavior from the moment of synthesis through to its therapeutic action in the body. For 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a molecule featuring a carboxylic acid functional group, a difluorophenyl ring, and a cyclopropane moiety, a thorough understanding of its solubility and stability is paramount.

Solubility Profiling: Unlocking Bioavailability and Formulation Design

Solubility, the ability of a substance to dissolve in a solvent, is a critical determinant of a drug's bioavailability and dictates the feasible formulation strategies.[3] For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed.[1] This section outlines the essential experiments for a comprehensive solubility assessment.

1.1.1 Aqueous Solubility as a Function of pH

The ionization of the carboxylic acid group makes the aqueous solubility of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid highly dependent on pH. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship, predicting that solubility will increase as the pH rises above the compound's pKa, leading to the formation of the more soluble carboxylate salt.[4]

Experimental Protocol: pH-Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid to separate vials containing each buffer solution.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

1.1.2 Solubility in Organic Solvents and Co-Solvent Systems

Understanding the solubility in various organic solvents is crucial for developing liquid formulations, for use in synthetic processes, and for purification. Co-solvent systems, which are mixtures of water and a miscible organic solvent, are often employed to enhance the solubility of poorly water-soluble compounds.[5][6]

Experimental Protocol: Organic Solvent Solubility

-

Solvent Selection: Choose a range of organic solvents with varying polarities. A recommended starting set is provided in the table below.

-

Equilibrium Solubility Measurement: Follow the shake-flask method described above, substituting the aqueous buffers with the selected organic solvents.

-

Co-Solvent Systems: To evaluate the potential for solubility enhancement, prepare binary mixtures of a high-solubility organic solvent (e.g., ethanol or DMSO) with water at different ratios (e.g., 10%, 20%, 50%, 80% v/v organic solvent). Determine the solubility in these mixtures using the same methodology. Studies on similar dicarboxylic acids have shown that binary solvent mixtures can significantly increase solubility.[7][8]

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. |

| Ketones | Acetone | Aprotic polar solvent. |

| Esters | Ethyl Acetate | Moderately polar aprotic solvent. |

| Ethers | Tetrahydrofuran (THF) | Aprotic ether with good solvating properties.[5] |

| Amides | Dimethylformamide (DMF) | Polar aprotic solvent. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Highly polar aprotic solvent, often a good solvent for carboxylic acids.[5] |

| Chlorinated | Dichloromethane | Non-polar aprotic solvent. |

| Hydrocarbons | Heptane, Toluene | Non-polar solvents. |

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Part 2: Intrinsic Stability Assessment: A Proactive Approach to Degradation

Forced degradation studies are a cornerstone of preformulation, providing critical insights into the intrinsic stability of a drug substance.[9][10] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[11] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[12][13]

2.1 Forced Degradation (Stress Testing) Protocols

The following protocols are based on ICH guideline Q1A and common industry practices.[9] A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without excessive secondary degradation.

2.1.1 Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug substances.[13]

Experimental Protocol: Hydrolytic Degradation

-

Sample Preparation: Prepare solutions of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (e.g., at 1 mg/mL) in the following media:

-

Acidic: 0.1 M Hydrochloric Acid

-

Neutral: Purified Water

-

Basic: 0.1 M Sodium Hydroxide

-

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C).[13]

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis to prevent further degradation.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to profile the degradation products.

2.1.2 Oxidative Stability

The presence of the phenyl ring and the cyclopropane moiety may confer some susceptibility to oxidation.

Experimental Protocol: Oxidative Degradation

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.[11] Conduct the study at room temperature.

-

Time Points and Analysis: Follow the time point sampling and HPLC analysis as described for hydrolytic degradation.

2.1.3 Photostability

The aromatic ring system suggests potential photosensitivity.

Experimental Protocol: Photolytic Degradation

-

Sample Preparation: Expose both the solid drug substance and a solution of the compound to light.

-

Stress Conditions: Place the samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

2.1.4 Thermal Stability

This assesses the stability of the solid drug substance at elevated temperatures.

Experimental Protocol: Thermal Degradation

-

Sample Preparation: Place the solid drug substance in a vial.

-

Stress Conditions: Store the vial in an oven at an elevated temperature (e.g., 60°C or 80°C). For a comprehensive assessment, also include a condition with elevated humidity (e.g., 40°C/75% RH).[13]

-

Time Points and Analysis: At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Table 2: Summary of Forced Degradation Stress Conditions

| Stress Condition | Reagents/Conditions | Typical Temperature |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80 °C |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 60-80 °C |

| Neutral Hydrolysis | Water | 60-80 °C |

| Oxidation | 3% H₂O₂ | Room Temperature |

| Photolysis | ICH Q1B compliant light source | Ambient |

| Thermal (Dry Heat) | Oven | 60-80 °C |

| Thermal (Humidity) | Climate Chamber | 40 °C / 75% RH |

Workflow for Forced Degradation Studies

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. onyxipca.com [onyxipca.com]

The Unsung Isomer: A Technical Guide to 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, a fluorinated organic compound with emerging significance in medicinal chemistry. While its history is less chronicled than its more prominent 3,4-difluoro isomer, a key building block for the antiplatelet drug Ticagrelor, the 2,5-difluoro analogue presents a unique profile for researchers and drug development professionals. This document will delve into the synthesis, chemical properties, and known applications of this compound, offering a technical resource for its utilization as a strategic building block in modern drug discovery. The narrative will emphasize the causal reasoning behind synthetic choices and the compound's potential to modulate pharmacological activity through subtle structural modifications.

Introduction: The Strategic Value of Fluorinated Cyclopropyl Scaffolds

The introduction of fluorine and cyclopropyl moieties into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. The cyclopropyl ring, as a conformationally restricted, three-dimensional structure, often imparts metabolic stability and can improve binding affinity to biological targets. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through the formation of hydrogen bonds and other non-covalent interactions.

The subject of this guide, 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, embodies these principles. While the discovery and development of its 3,4-difluoro isomer are extensively documented in the context of Ticagrelor, the 2,5-difluoro isomer remains a more specialized, yet valuable, tool for fine-tuning the properties of drug candidates. This guide aims to consolidate the available technical information on this specific isomer, providing a resource for its strategic application in research and development.

Synthesis and Stereochemistry: A Comparative Perspective

The synthesis of 2-(aryl)cyclopropanecarboxylic acids typically proceeds via the cyclopropanation of a corresponding cinnamic acid derivative. While a definitive seminal synthesis for the 2,5-difluoro isomer is not prominently documented in publicly available literature, established methods for related compounds provide a robust framework for its preparation. The synthesis of the more widely studied trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid offers a valuable template.

A common synthetic route involves the reaction of a difluorobenzaldehyde with a malonic acid equivalent to form a difluorocinnamic acid, followed by cyclopropanation. The choice of reagents and reaction conditions is critical for controlling the stereochemistry of the final product, with the trans isomer often being the thermodynamically favored and desired product in many pharmaceutical applications.

Below is a generalized, illustrative workflow for the synthesis of trans-2-(aryl)cyclopropanecarboxylic acids, which can be adapted for the 2,5-difluoro isomer.

Caption: Generalized synthetic workflow for trans-2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid (A Model for the 2,5-Difluoro Isomer)

The following protocol, adapted from the synthesis of the 3,4-difluoro isomer, provides a practical starting point for the laboratory-scale preparation of the title compound.

Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylic acid

-

To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in pyridine (5-10 volumes), add malonic acid (1.1-1.5 equivalents) and a catalytic amount of piperidine.

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude (E)-3-(3,4-difluorophenyl)acrylic acid.

Step 2: Synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

-

Prepare a solution of trimethylsulfoxonium iodide (2-3 equivalents) in anhydrous DMSO.

-

Add sodium hydride (2-3 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere. Stir the resulting mixture for 1-2 hours until the evolution of hydrogen gas ceases.

-

Add a solution of (E)-3-(3,4-difluorophenyl)acrylic acid (1 equivalent) in DMSO to the ylide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water. Acidify the mixture with a mineral acid (e.g., HCl) to pH 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid are influenced by the interplay of the rigid cyclopropane ring and the electron-withdrawing fluorine atoms on the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O₂ | N/A |

| Molecular Weight | 198.17 g/mol | N/A |

| Appearance | Gray Solid | [1] |

| Purity | 97.5-100% | [1] |

| Storage | 2-8 °C | [1] |

| CAS Number | 701914-06-9 (trans isomer) | [1] |

While a comprehensive, publicly available dataset of spectroscopic information for the 2,5-difluoro isomer is limited, the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure and comparison with related compounds. Researchers synthesizing this compound should expect to see characteristic signals for the cyclopropyl protons, the aromatic protons with splitting patterns consistent with a 1,2,5-trisubstituted benzene ring, and the carboxylic acid proton.

Applications in Medicinal Chemistry: A Focus on CNS Disorders

The primary application of trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid appears to be as a key intermediate in the synthesis of biologically active compounds, particularly those targeting central nervous system (CNS) disorders.[1] Its unique structural features are valuable in the development of novel therapeutics.

Serotonin 2C Receptor Agonists

A significant application of fluorinated 2-phenylcyclopropylamine derivatives, which can be synthesized from the corresponding carboxylic acid, is in the development of selective serotonin 2C (5-HT2C) receptor agonists. The 5-HT2C receptor is a promising target for the treatment of obesity, schizophrenia, and other CNS disorders. A key challenge in developing 5-HT2C agonists is achieving selectivity over the 5-HT2B and 5-HT2A receptor subtypes to avoid adverse effects such as valvular heart disease and hallucinations.

Research has shown that the introduction of fluorine atoms on the phenyl ring of 2-phenylcyclopropylamine derivatives can modulate potency and selectivity. This highlights the strategic importance of isomers like the 2,5-difluoro derivative in fine-tuning the pharmacological profile of a drug candidate.

Sources

Theoretical and computational studies of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide: Theoretical and Computational Analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid for Drug Discovery Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This molecule, possessing the unique strained cyclopropane ring and the electron-withdrawing difluorophenyl moiety, represents a class of scaffolds with significant potential in medicinal chemistry. While its close analogue, 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, is a known intermediate in the synthesis of the anti-thrombotic agent Ticagrelor, the specific properties of the 2,5-difluoro isomer remain less explored.[1][2] This document outlines a complete in silico workflow, from fundamental geometry optimization to advanced electronic structure analysis, designed to elucidate the molecule's structural, electronic, and reactive properties. The protocols detailed herein are grounded in Density Functional Theory (DFT) and are designed to provide actionable insights for researchers in drug design and development, demonstrating how computational chemistry serves as a powerful predictive tool to accelerate discovery.[3][4]

Introduction: The Rationale for Computational Scrutiny

In modern drug discovery, the path from a lead compound to a clinical candidate is arduous and expensive. Computational chemistry offers a vital "shift-left" advantage, enabling scientists to predict molecular properties, understand structure-activity relationships (SAR), and prioritize synthetic efforts before committing significant resources.[5][6]

The subject of this guide, 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (CAS No. 1157698-34-4), is a compelling candidate for such an investigation.[7] It combines two key structural motifs:

-

The Cyclopropane Ring: This is the smallest cycloalkane, characterized by significant ring strain and "bent" C-C bonds with high p-character.[8] This unique electronic structure imparts alkene-like properties, influencing its reactivity and ability to form specific non-covalent interactions.[8][9]

-

The 2,5-Difluorophenyl Group: The two fluorine atoms are powerful electron-withdrawing groups that modulate the molecule's lipophilicity, metabolic stability, and electrostatic profile. The substitution pattern is critical, as it dictates the dipole moment and potential interaction sites for target binding.

Understanding how these two motifs electronically influence each other is paramount for predicting the molecule's behavior in a biological system. This guide establishes a self-validating system where computational predictions can directly inform and guide subsequent experimental work.

Theoretical Framework and Method Selection

The foundation of our computational investigation is Density Functional Theory (DFT) , a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density.[4] This approach provides a robust balance of computational accuracy and efficiency, making it the workhorse for studies of drug-sized molecules.[10][11]

Causality Behind Method Selection:

-

Functional: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is renowned for its excellent performance in predicting the geometries and vibrational frequencies of a wide range of organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than simpler functionals.

-

Basis Set: We will employ the 6-311++G(d,p) basis set. Let's break down this choice:

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility and accuracy.

-

++: These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions—all relevant to a carboxylic acid and its potential receptor interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for correctly modeling bonding in strained rings and describing intermolecular forces.[11]

-

This combination of B3LYP/6-311++G(d,p) represents a high-quality, well-validated level of theory for obtaining reliable predictive data for the target molecule.

Computational Workflow: A Step-by-Step Protocol

The following section details the experimental protocols for a comprehensive computational analysis. This workflow is designed to be sequential, as the results of each step are prerequisites for the next.

Diagram of the Computational Workflow

Sources

- 1. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | 220352-36-3 [chemicalbook.com]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid | 1157698-34-4 [amp.chemicalbook.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Guide to the Synthesis of Fluorinated Cyclopropane Carboxylic Acids: Strategies and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Similarly, the cyclopropane ring, a small, strained carbocycle, is a valuable pharmacophore that imparts conformational rigidity and unique electronic properties to molecules.[1][3] The fusion of these two motifs in the form of fluorinated cyclopropane carboxylic acids creates a class of compounds with significant potential in drug discovery.[4][5] These structures can act as bioisosteres for larger, more flexible groups, offering improved pharmacokinetic profiles and novel intellectual property.[6] This guide provides an in-depth overview of the core synthetic strategies for accessing these valuable building blocks, with a focus on the underlying principles and practical considerations for researchers in the pharmaceutical sciences.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of fluorinated cyclopropane carboxylic acids can be broadly categorized into three main approaches: the cyclopropanation of fluorinated alkenes, the fluorination of pre-existing cyclopropane structures, and asymmetric methodologies to control stereochemistry. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required stereochemical purity.

Cyclopropanation of Fluorinated Alkenes: Building the Ring

A prevalent and versatile method for constructing fluorinated cyclopropanes involves the [2+1] cycloaddition of a carbene or carbenoid to a fluorinated alkene.[7] This approach allows for the direct installation of the cyclopropane ring with the fluorine substituent already in place.

Transition metal catalysis, particularly with rhodium and copper complexes, is a powerful tool for the cyclopropanation of fluorinated olefins using diazo compounds as carbene precursors.[8][9] Dirhodium catalysts, for instance, have demonstrated high efficiency and stereoselectivity in the reaction of aryl-substituted trifluorodiazoethanes with various alkenes.[8]

The general mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene in a concerted fashion.[10] The choice of catalyst and ligands is crucial for controlling the stereochemical outcome of the reaction.[11]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of a Fluoroalkene

-

Reaction Setup: To a solution of the fluoroalkene (1.0 mmol) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a suitable solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (N₂ or Ar), add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent dropwise over 1-2 hours at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated cyclopropane ester.

-

Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is a classic and reliable method for cyclopropanation.[12][13] This reaction is particularly effective for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group.[14] While the traditional Simmons-Smith reaction is not directly applicable for introducing fluorine, modifications and the use of fluorinated carbenoids have expanded its scope.[7] For instance, the cyclopropanation of fluoroallyl alcohol derivatives can be achieved with high stereocontrol.[7]

The mechanism is believed to involve the formation of a zinc carbenoid species that delivers the methylene group to the double bond in a concerted, stereospecific manner.[14][15]

Diagram: General Workflow for Fluoroalkene Cyclopropanation

Caption: Workflow for synthesizing fluorinated cyclopropane carboxylic acids via cyclopropanation of fluoroalkenes.

Asymmetric Synthesis: Controlling Stereochemistry

For applications in drug development, the synthesis of enantiomerically pure compounds is paramount. Several strategies have been developed for the asymmetric synthesis of fluorinated cyclopropane carboxylic acids.

The use of chiral transition metal catalysts is a prominent approach. Chiral rhodium catalysts, for example, have been successfully employed in the enantioselective cyclopropanation of alkenes with fluorinated diazo compounds, achieving high levels of diastereoselectivity and enantioselectivity (up to 98% ee).[8] The chiral ligands on the metal center create a chiral environment that directs the approach of the alkene to the metal carbene, leading to the preferential formation of one enantiomer.[10]

Biocatalysis has emerged as a powerful and environmentally friendly alternative for asymmetric synthesis.[1] Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of a broad range of gem-difluoroalkenes with excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.).[1][16] This biocatalytic approach can provide access to transformations not easily achieved with traditional chemocatalytic methods.[4]

Table: Comparison of Asymmetric Cyclopropanation Methods

| Method | Catalyst/Reagent | Substrate Scope | Enantioselectivity (ee) | Diastereoselectivity (d.r.) | Reference |

| Chiral Rhodium Catalysis | Rh₂(R-PTAD)₄ | Styrene derivatives | 88-98% | >94% | [8] |

| Biocatalysis (Engineered Myoglobin) | Engineered Myoglobin | gem-Difluoroalkenes | up to 99% | up to 99:1 | [1][16] |

| Chiral Auxiliary Approach | Chiral auxiliary on substrate | Varies | High | High | [17][18] |

The Michael-initiated ring closure (MIRC) reaction is another effective strategy for the stereoselective synthesis of fluorinated cyclopropanes.[11] This method involves the conjugate addition of a fluorinated nucleophile to an α,β-unsaturated electrophile, followed by an intramolecular cyclization. The stereochemistry of the final product can be controlled by the use of chiral auxiliaries or chiral catalysts.[11]

Diagram: Key Asymmetric Synthesis Strategies

Caption: Overview of major asymmetric strategies for fluorinated cyclopropane synthesis.

Conclusion: A Versatile Toolbox for Drug Discovery

The synthesis of fluorinated cyclopropane carboxylic acids offers a rich and diverse area of chemical exploration with direct applications in the design of novel therapeutics. The methodologies outlined in this guide, from transition-metal catalysis and Simmons-Smith reactions to cutting-edge biocatalytic and asymmetric approaches, provide medicinal chemists with a powerful toolbox to access these valuable building blocks. The ability to fine-tune the electronic properties and conformation of drug candidates through the strategic incorporation of fluorinated cyclopropanes will undoubtedly continue to drive innovation in the pharmaceutical industry. As new catalytic systems and synthetic methods are developed, the accessibility and utility of these unique structural motifs are poised to expand even further.

References

-

Villada, J. D., Majhi, J., Hendricks, M. E., Fasan, R., Lehuédé, V., Neufeld, K., & Tona, V. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, e202406779. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Request PDF. [Link]

-

Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3195–3207. [Link]

-

ResearchGate. (n.d.). Fluorinated Cyclopropanes. Request PDF. [Link]

-

Vass, V., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(10), 1968–1973. [Link]

-

Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]

-

ResearchGate. (n.d.). Transition‐metal‐catalyzed cyclopropanation. [Link]

-

Dolbier Jr, W. R., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1071–1098. [Link]

-

Nguyen, B., et al. (2021). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 143(45), 19038–19045. [Link]

-

ResearchGate. (n.d.). Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. [Link]

-

Ma, J.-A. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion. Angewandte Chemie International Edition, 51(24), 5829–5832. [Link]

-

ResearchGate. (n.d.). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Request PDF. [Link]

-

Beier, P., et al. (2020). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 16, 1530–1537. [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

-

Grygorenko, O. O., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11774–11782. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

-

Kumar, A., & Kumar, V. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ACS Omega, 6(46), 30736–30753. [Link]

-

ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF. [Link]

-

de la Torre, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(18), 3209-3216. [Link]

-

Semantic Scholar. (n.d.). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. [Link]

-

Beilstein-Institut. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 1118–1127. [Link]

-

Gouverneur, V., et al. (2018). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 54(55), 7653–7656. [Link]

-

Charette, A. B., & Marcoux, J.-F. (1995). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (11), 1197-1198. [Link]

-

Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

-

MDPI. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 6(12), 978-984. [Link]

-

Wang, F., et al. (2022). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO₂ to mono- or difluoropentenoic acid. Organic Chemistry Frontiers, 9(13), 3469-3475. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

-

Ambler, P. W., & Davies, S. G. (1988). The asymmetric synthesis of trans-substituted cyclopropanecarboxylic acid derivatives. Tetrahedron Letters, 29(52), 6983–6984. [Link]

-

figshare. (2021). Collection - Enantioselective β‑C–H Arylation of α‑Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids - Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.).

-

Gouverneur, V., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(55), 7653–7656. [Link]

-

Cornella, J., & Martin, R. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 564–578. [Link]

-

Ni, C., & Hu, J. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 148–185. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

-

Beilstein-Institut. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 1118–1127. [Link]

-

Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. researchgate.net [researchgate.net]